molecular formula C13H18N2 B6322072 4-Benzyl-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-81-8

4-Benzyl-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B6322072
CAS No.: 675589-81-8
M. Wt: 202.30 g/mol
InChI Key: DWUSMWCBAIXPQP-UHFFFAOYSA-N
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Description

4-Benzyl-1,4-diazabicyclo[3.2.1]octane is a bicyclic amine featuring a seven-membered ring system with two nitrogen atoms at positions 1 and 2. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO or TED) is a well-studied analog with a smaller [2.2.2] ring system, widely used as a catalyst in organic synthesis and as a ligand in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyl-1,4-diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives. This reaction typically yields the desired compound in moderate to high yields (51-73%) under controlled conditions . The reaction conditions often include the use of solvents such as methyl and tert-butyl acrylate, and the process is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications. The process typically involves optimizing reaction conditions to maximize yield and purity, ensuring that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,4-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-Benzyl-1,4-diazabicyclo[3.2.1]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 1,4-Diazabicyclo[2.2.2]octane (DABCO/TED)

  • Substituent Effects : The benzyl group in the [3.2.1] derivative increases lipophilicity, which may improve membrane permeability in biological systems compared to the unsubstituted DABCO .
  • Applications : DABCO is utilized in polyurethane production and perovskite synthesis (e.g., C₅H₁₄N₂•ABr₃•0.5H₂O structures) , whereas the benzyl-substituted analog’s applications remain underexplored but could extend to medicinal chemistry due to enhanced aromatic interactions.

Table 1: Structural and Physical Properties

Property 4-Benzyl-1,4-diazabicyclo[3.2.1]octane 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Molecular Formula C₁₃H₁₇N₂ C₆H₁₂N₂
Molecular Weight (g/mol) 201.29 112.17
Ring System [3.2.1] [2.2.2]
Key Applications Underexplored (potential in pharma) Catalysis, materials science

Comparison with 4-(2-Pyridinyl)-1,4-diazabicyclo[3.2.1]octane

This analog (CAS 675589-84-1) shares the [3.2.1] bicyclic core but substitutes the benzyl group with a pyridinyl moiety.

  • Electronic Effects : The pyridine ring introduces a basic nitrogen, enhancing coordination capabilities in metal-organic frameworks (MOFs) or catalytic systems compared to the benzyl group’s purely hydrophobic character .
  • Biological Activity : Pyridine derivatives often exhibit stronger binding to biological targets (e.g., enzymes or receptors), suggesting divergent pharmacological profiles between the two compounds .

Table 2: Substituent-Driven Functional Differences

Property 4-Benzyl Substituent 4-Pyridinyl Substituent
Polarity Low (hydrophobic) Moderate (polarizable N-atom)
Coordination Potential Limited High (metal-binding capability)
Bioavailability Likely improved membrane transit Enhanced target binding

Comparison with Quinuclidine Derivatives

Quinuclidine (1-azabicyclo[2.2.2]octane), a 4-deaza analog of DABCO, lacks the second nitrogen atom.

  • Basicity : Quinuclidine has a pKa ~11, lower than DABCO (pKa ~8.8), due to reduced electron density. The benzyl-substituted [3.2.1] compound’s basicity is expected to lie between these values, modulated by the aromatic substituent .
  • Thermal Stability : The [2.2.2] systems (DABCO, quinuclidine) exhibit higher thermal stability than [3.2.1] derivatives, which may decompose at elevated temperatures due to ring strain .

Biological Activity

4-Benzyl-1,4-diazabicyclo[3.2.1]octane (BDABO) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

BDABO is characterized by a bicyclic framework containing two nitrogen atoms, which enhances its lipophilicity due to the presence of a benzyl group. This structural arrangement is crucial for its interaction with biological targets, potentially influencing its pharmacokinetic properties and biological activity .

Synthesis Methods

The synthesis of BDABO can be achieved through various chemical reactions, including:

  • Cyclization Reactions : Utilizing appropriate precursors to form the bicyclic structure.
  • Functional Group Modifications : Altering the benzyl and nitrogen functionalities to enhance biological activity.

Biological Activities

BDABO exhibits a range of biological activities that make it a candidate for further pharmacological studies:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,4-diazabicyclo[2.2.2]octane have demonstrated high efficacy against drug-resistant strains .
  • Cytotoxicity : Preliminary studies suggest that BDABO may possess cytotoxic effects on various cancer cell lines, although specific data on BDABO itself remains limited .
  • Neuroactivity : The structural similarity of BDABO to known neuroactive compounds suggests potential applications in treating neurological disorders .

The precise mechanism of action for BDABO is not fully elucidated; however, it is hypothesized that its biological effects may arise from interactions with specific receptors or enzymes involved in cellular signaling pathways. The lipophilic nature of the benzyl group may facilitate membrane penetration and receptor binding .

Comparative Analysis with Related Compounds

To better understand the potential of BDABO, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
1,4-Diazabicyclo[2.2.2]octaneBicyclic diazineCatalyst in organic synthesis
3,8-Diazabicyclo[3.2.1]octaneBicyclic diazineAntiproliferative properties
1-BenzylpiperazinePiperazine derivativeNeuroactive properties
8-Benzyl-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octaneFunctionalized diazabicyclePotential Janus Kinase inhibitor

BDABO's unique structural features set it apart from these compounds, particularly in terms of its lipophilicity and potential for diverse biological interactions .

Properties

IUPAC Name

4-benzyl-1,4-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-7-6-13(15)11-14/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUSMWCBAIXPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethyl azodicarboxylate (15.8 mL, 100 mmol) was slowly added to a solution of triphenylphosphine (26.2 g, 100 mmol) in THF (200 mL) while maintaining the reaction temperature below 20° C. After stirring this mixture for 30 min at RT, a solution of 2-(1-benzyl-piperazine-2-yl)-ethanol (11 g, 50 mmol) in THF (100 mL) was added while maintaining the reaction temperature below 20° C. The reaction mixture became turbid and the solvent was removed in vacuo after a period of 1 h. The residue was partitioned between water (20 mL) and ethyl acetate (50 mL) and the pH was adjusted to 2 with 6 N HCl. The phases were separated and the aqueous phase was extracted with EtOAc (50 mL) at pH 3.0, 4.5 and 10 (4×). The pH 10 extracts were combined, dried (Na2SO4), filtered and concentrated to an oil. The oil was triturated three times with hot hexanes (100 mL) to remove any remaining triphenylphosphine and triphenylphosphine oxide and the hexanes were decanted. The remaining oil was dried resulting in 7.5 g (74%) of the title compound: APCI MS m/z 203.2 (M+1).
Name
Diethyl azodicarboxylate
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
74%

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